molecular formula C16H11BrN2O B7646878 3-bromo-N-quinolin-8-ylbenzamide

3-bromo-N-quinolin-8-ylbenzamide

Cat. No.: B7646878
M. Wt: 327.17 g/mol
InChI Key: RIWNKHIIJKRUOY-UHFFFAOYSA-N
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Description

3-bromo-N-quinolin-8-ylbenzamide is a synthetic organic compound featuring a benzamide group substituted with a bromine atom and linked to a quinoline heterocycle. This structure is of significant interest in advanced chemical synthesis and drug discovery research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anti-inflammatory effects . The specific bromo and benzamide functionalization on the quinoline core makes this compound a valuable intermediate for further chemical exploration. It is particularly useful in metal-free, regioselective C-H functionalization reactions, allowing researchers to selectively halogenate geometrically inaccessible positions on the quinoline ring to create more complex derivatives . This reactivity is essential for developing novel compounds for biological testing. Furthermore, similar quinoline-based iminothiazoline derivatives have demonstrated promising potential as potent enzyme inhibitors, such as in the inhibition of elastase, which is a target in the study of skin aging and other diseases . As a building block, this compound enables access to such bioactive molecules through subsequent synthetic steps. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNKHIIJKRUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Quinolin 8 Ylbenzamide

Direct Synthesis Strategies

The primary methods for synthesizing 3-bromo-N-quinolin-8-ylbenzamide involve direct amide bond formation and the functionalization of precursor molecules.

Amide Bond Formation Approaches

The most common and direct route to this compound is through the formation of an amide bond between 3-bromobenzoic acid and 8-aminoquinoline (B160924). This reaction is a standard procedure in organic chemistry.

The synthesis typically involves activating the carboxylic acid group of 3-bromobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 8-aminoquinoline. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The subsequent reaction with 8-aminoquinoline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated hydrochloric acid, yields the desired amide.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine without the need to form the acyl chloride intermediate.

Precursor Functionalization Routes

An alternative strategy involves the functionalization of a pre-existing amide. For instance, one could start with N-quinolin-8-ylbenzamide and introduce a bromine atom at the 3-position of the benzoyl group. However, this method is less common due to potential challenges in achieving regioselectivity, as other positions on both the benzoyl and quinoline (B57606) rings could also be susceptible to bromination.

Post-Synthetic Functionalization of the Quinoline Moiety

The 8-aminoquinoline group in this compound is a powerful bidentate directing group, facilitating the selective functionalization of the quinoline ring through C-H bond activation. researchgate.net This has made the compound a valuable tool for synthesizing a variety of substituted quinoline derivatives. researchgate.netrsc.org

C-H Bond Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. researchgate.netethernet.edu.et In the context of this compound, the nitrogen atom of the quinoline ring and the amide nitrogen coordinate to a metal center, forming a stable five-membered cyclometalated intermediate. This directs the catalytic activity to specific C-H bonds on the quinoline ring.

A significant body of research has focused on the C-5 selective functionalization of the quinoline ring in N-(quinolin-8-yl)benzamides. rsc.orgresearchgate.net The geometry of the cyclometalated intermediate favors the activation of the C-H bond at the C-5 position, leading to high regioselectivity in various transformations. researchgate.netresearchgate.net These reactions include alkylations, arylations, and halogenations. researchgate.net

The regioselective introduction of a bromine atom at the C-5 position of this compound and related N-(quinolin-8-yl)amides has been achieved through several methods.

One notable approach utilizes copper-promoted selective bromination using alkyl bromides as the bromine source. beilstein-journals.org This method is efficient and practical for synthesizing C5-brominated 8-aminoquinoline amides in good to excellent yields. beilstein-journals.org The reaction proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under air and tolerates a variety of aromatic and aliphatic amide substrates, as well as activated and unactivated alkyl bromides, without the need for external oxidants. beilstein-journals.org

Another strategy employs ethyl bromodifluoroacetate as a bifunctional reagent in a copper-catalyzed reaction. rsc.org Depending on the reaction conditions, this method can selectively lead to either C5-bromination or C5-difluoromethylation. rsc.org Specifically, the combination of a cupric catalyst and an alkaline additive favors the C5-bromination reaction. rsc.org

Furthermore, a metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been developed. rsc.org This operationally simple method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air. rsc.org It exhibits high generality and regioselectivity for a range of 8-substituted quinolines. rsc.org

Below is a data table summarizing the key aspects of these C-5 regioselective bromination methods.

Catalyst/Reagent SystemBromine SourceKey FeaturesReference
Copper(II) chloride / Potassium carbonateEthyl bromodifluoroacetateSelective C5-bromination; bifunctional reagent can also be used for difluoromethylation under different conditions. rsc.org
Copper-promotedAlkyl bromidesProceeds without external oxidants; broad substrate scope for amides and alkyl bromides. beilstein-journals.org
Metal-free / Trihaloisocyanuric acidTrihaloisocyanuric acidOperationally simple, economical, and proceeds at room temperature. rsc.org
C-5 Selective Functionalization
Alkylation Reactions

The alkylation of the N-(quinolin-8-yl)benzamide framework, including the 3-bromo derivative, has been achieved with high regioselectivity, primarily targeting the C-5 position of the quinoline ring. A notable method involves a ruthenium(II)-catalyzed remote C–H bond activation. rsc.org This process facilitates the reaction of various substituted N-(quinolin-8-yl)benzamides with primary, secondary, or tertiary alkyl bromides, yielding the C-5 alkylated products in moderate to good yields. rsc.orgresearchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments, have confirmed that the reaction proceeds via an aromatic C–H bond activation at the C-5 position as the key step. rsc.orgresearchgate.net

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) presents an efficient and environmentally friendly approach for the functionalization of N-(quinolin-8-yl)amides. nih.govrsc.org A highly selective remote C(sp³)–H acetonation at the C-5 position has been developed using microwave irradiation without the need for a transition-metal catalyst. nih.govrsc.orgrsc.org In this method, benzoyl peroxide (BPO) acts as a promoter for the CDC reaction between N-(quinolin-8-yl)amides and reagents like acetone (B3395972) or acetonitrile. nih.govrsc.org This transformation is characterized by its operational simplicity, rapid reaction times, and scalability, providing good yields of the 5-acetonated or 5-acetonitriled products. nih.govrsc.org The reaction is applicable to a broad range of substrates, including those with electron-donating or electron-withdrawing groups on the benzamide (B126) ring and even extends to aliphatic-derived N-(quinolin-8-yl) amides. nih.govrsc.org

A proposed mechanism, supported by radical trapping experiments, suggests the involvement of a free radical process. researchgate.netnih.gov

Other Regioselective Transformations

Beyond alkylation and CDC, the N-(quinolin-8-yl)benzamide scaffold can undergo other regioselective transformations, primarily at the C-5 position of the quinoline ring. These reactions expand the synthetic utility of this compound. For instance, a copper-catalyzed method allows for the selective C5-H bromination or difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent. researchgate.net The reaction outcome is controlled by the choice of copper catalyst and additives. researchgate.net Additionally, copper-catalyzed C5-sulfenylation using sulfonyl hydrazides has been reported. researchgate.net Ruthenium catalysis has also been employed for remote sulfonylation at the C5 position with aromatic sulfonyl chlorides. researchgate.net

Metal-Catalyzed Reaction Development

The 8-aminoquinoline group in this compound serves as a powerful bidentate directing group, enabling a variety of metal-catalyzed C-H activation and functionalization reactions. nih.govresearchgate.net

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in the synthesis and transformation of quinoline derivatives. nih.gov For N-(quinolin-8-yl)benzamides, palladium catalysts have been used for the regioselective activation of C(sp²)-H bonds. researchgate.net This strategy, aided by the 8-aminoquinoline directing group, facilitates coupling reactions with partners like disilanes to produce organosilanes in moderate to high yields. researchgate.net These transformations highlight the versatility of palladium in forging new carbon-silicon bonds on the benzamide portion of the molecule. researchgate.net

Ruthenium-Catalyzed Methodologies

Ruthenium(II) catalysts have proven particularly effective for remote C-H functionalization of the quinoline ring in N-(quinolin-8-yl)benzamides. rsc.orgresearchgate.net A well-established methodology involves the use of a [RuCl₂(p-cymene)]₂ catalyst with triphenylphosphine (B44618) (PPh₃) as a ligand. researchgate.net This system catalyzes the remote C-5 alkylation with various alkyl bromides. rsc.orgresearchgate.net The proposed mechanism involves the formation of a chelating complex between the 8-aminoquinoline amide and the cationic Ru(II) catalyst, which facilitates the regioselective C-H activation at the C-5 position. researchgate.net

Table 1: Ruthenium-Catalyzed C-5 Alkylation of N-(quinolin-8-yl)benzamides

Catalyst SystemReagentPosition of FunctionalizationReference
[RuCl₂(p-cymene)]₂ / PPh₃Alkyl BromidesC-5 rsc.orgresearchgate.net
Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient means to functionalize 8-aminoquinoline amides. researchgate.net A notable application is the selective C5-H bromination and difluoromethylation using ethyl bromodifluoroacetate. researchgate.net By tuning the reaction conditions—specifically the copper catalyst (Cu(II) vs. Cu(I)) and additives—one can selectively achieve either bromination or difluoromethylation at the C-5 position. researchgate.net Furthermore, copper(I) iodide (CuI) has been used to catalyze the C5-sulfenylation of 8-aminoquinolines with sulfonyl hydrazides. researchgate.net These reactions demonstrate the ability of copper to mediate the formation of carbon-halogen, carbon-carbon, and carbon-sulfur bonds with high regioselectivity. researchgate.net

Table 2: Copper-Catalyzed C-5 Functionalization of 8-Aminoquinoline Amides

CatalystReagentProduct TypeReference
Cu(II) catalystEthyl bromodifluoroacetateC5-Bromination researchgate.net
Cu(I) catalystEthyl bromodifluoroacetateC5-Difluoromethylation researchgate.net
CuISulfonyl hydrazidesC5-Sulfenylation researchgate.net

Iron-Catalyzed Reactions

Iron-catalyzed reactions offer an economical, efficient, and environmentally friendly approach for the functionalization of N-(quinolin-8-yl)benzamide scaffolds. Research has demonstrated the utility of iron(III) catalysis for the highly regioselective halogenation of the C-5 position of the quinoline ring in aqueous media. mdpi.com This method is notable for its mild conditions, operating at room temperature and using air as the oxidant. mdpi.com

The transformation employs an iron(III) salt, typically iron(III) chloride (FeCl₃), as the catalyst. A key advantage of this protocol is its flexibility with respect to the halogen source; both N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), and elemental halogens like bromine (Br₂) can be used effectively. mdpi.com The reaction proceeds smoothly in water, which is a significant environmental and economic benefit over many organic solvents. mdpi.com The 8-amidoquinoline moiety acts as a powerful bidentate directing group, ensuring high regioselectivity for the C5-position of the quinoline core. mdpi.com Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) pathway. mdpi.com The protocol is tolerant of a wide array of functional groups on the benzamide portion of the molecule, making it a robust method for synthesizing C5-halogenated quinoline derivatives. mdpi.com

Table 1: Iron-Catalyzed C5-Halogenation of 8-Amidoquinolines

Substrate Halogen Source Catalyst Solvent Conditions Outcome Reference
N-(quinolin-8-yl)pivalamide NBS or Br₂ FeCl₃ Water Room Temp, Air Highly regioselective C5-halogenation mdpi.com
Various N-(quinolin-8-yl)arylamides NXS or X₂ FeCl₃ Water Room Temp, Air Good yields of C5-halogenated products mdpi.com

Metal-Free Synthetic Approaches

In the pursuit of greener and more sustainable chemical processes, several metal-free synthetic approaches for the functionalization of N-(quinolin-8-yl)benzamides have been developed. These methods circumvent the need for transition metal catalysts, which can be costly and pose challenges related to toxicity and removal from the final products. rsc.orgnih.gov

One prominent metal-free method is the cross-dehydrogenative coupling (CDC) for C-H functionalization at the C5-position of the quinoline ring. rsc.org A microwave-accelerated, benzoyl peroxide (BPO)-promoted reaction has been developed for the acetonation and acetonitrilation of N-(quinolin-8-yl)amides. rsc.org This transformation is operationally simple, rapid, and scalable. rsc.org It demonstrates high selectivity for the C5-position and tolerates a broad range of substituents on the benzamide ring, including electron-donating and electron-withdrawing groups such as methoxy (B1213986), fluoro, chloro, and bromo groups. rsc.org This tolerance is particularly relevant for substrates like this compound.

Another significant metal-free strategy involves the use of hypervalent iodine reagents. nih.govresearchgate.net For instance, diacetoxyiodobenzene (B1259982) (PIDA) can mediate the remote hydroxylation of the C-5 position of 8-aminoquinoline amides. researchgate.net This reaction works well for a variety of aryl, heteroaryl, and aliphatic carboxamides, affording the corresponding hydroxylated derivatives in good yields. researchgate.net Additionally, reagents like potassium persulfate (K₂S₂O₈) have been employed to achieve metal-free cyanoalkylation at the C5-position, further expanding the toolkit for catalyst-free modifications. researchgate.net The use of diaryliodonium salts as arylating agents also represents an important eco-friendly and mild pathway for constructing C-C bonds without transition metals. nih.gov

Table 2: Metal-Free C5-Functionalization of N-(quinolin-8-yl)amides

Reaction Type Promoter/Reagent Coupling Partner Conditions Outcome Reference
Acetonation Benzoyl Peroxide (BPO) Acetone Microwave Selective C5-acetonation rsc.org
Acetonitrilation Benzoyl Peroxide (BPO) Acetonitrile Microwave Selective C5-acetonitrilation rsc.org
Hydroxylation Diacetoxyiodobenzene (PIDA) - Not specified Selective C5-hydroxylation researchgate.net
Cyanoalkylation Potassium Persulfate (K₂S₂O₈) - Not specified Selective C5-cyanoalkylation researchgate.net

Chemo- and Regioselectivity in Synthetic Pathways

The concepts of chemo- and regioselectivity are paramount in the synthesis and transformation of complex molecules like this compound, which possesses multiple potential reaction sites. These include the various C-H bonds of the two aromatic rings, the C-Br bond, and the amide linkage.

Regioselectivity in these systems is overwhelmingly controlled by the 8-amido group, which functions as a powerful bidentate directing group. mdpi.comresearchgate.net This group coordinates to a metal catalyst or influences the electronic properties of the substrate in metal-free reactions to direct functionalization specifically to the C-5 position of the quinoline ring. mdpi.comrsc.orgresearchgate.net This effect is consistently observed across different reaction types, including the iron-catalyzed halogenation and the metal-free CDC reactions discussed previously. mdpi.comrsc.org While other positions on the quinoline ring (such as C2, C3, and C4) can be functionalized under different catalytic systems, the 8-amido directing group provides a reliable method for achieving high C5-selectivity. mdpi.comresearchgate.net This directed C-H activation is a cornerstone strategy for achieving predictable and site-selective modifications. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this is particularly important due to the presence of the aryl C-Br bond, which is susceptible to many cross-coupling conditions. The iron-catalyzed C5-halogenation and the metal-free C5-acetonation are excellent examples of chemoselective transformations. mdpi.comrsc.org In these reactions, a specific C-H bond is activated and functionalized while the C-Br bond and the amide group remain intact. mdpi.comrsc.org This selectivity is crucial for preserving the bromo substituent, which can be used for subsequent transformations, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled diversification of the molecular scaffold. mdpi.com The ability to selectively functionalize a C-H bond in the presence of a halogen highlights the sophisticated control achievable with modern synthetic methods.

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Quinolin 8 Ylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the complete atomic connectivity and spatial relationships can be established.

The ¹H NMR spectrum of 3-bromo-N-quinolin-8-ylbenzamide is predicted to show eleven distinct signals in the aromatic region (typically δ 7.0-10.0 ppm) and one broad signal for the amide proton, which may be further downfield. The spectrum arises from the combination of the quinoline (B57606) and 3-bromobenzoyl moieties.

Quinoline Ring Protons: The quinoline ring protons are expected to exhibit a characteristic pattern. The proton adjacent to the nitrogen, H-2, will appear as a doublet of doublets at the most downfield position, likely above δ 8.8 ppm. H-4 will also be a doublet of doublets, resonating around δ 8.2 ppm. The protons on the carbocyclic part of the quinoline ring (H-5, H-6, H-7) will appear as a set of coupled multiplets between δ 7.4 and 7.7 ppm. The proton ortho to the amide nitrogen, H-7, would be influenced by its proximity to the amide group.

3-Bromobenzamide (B114348) Ring Protons: The four protons of the 3-bromobenzoyl group will show a distinct pattern. The proton ortho to the carbonyl group and meta to the bromine (H-2') is expected to be a sharp singlet or a narrow triplet around δ 8.2 ppm. The proton between the carbonyl and bromine (H-4') and the proton ortho to the bromine (H-6') will likely appear as doublets of doublets or triplets in the range of δ 7.8-8.0 ppm. The proton meta to both groups (H-5') will resonate as a triplet around δ 7.4-7.5 ppm, similar to what is seen for 3-bromobenzoic acid. nih.govspectrabase.com

Amide Proton (N-H): A single, broad singlet corresponding to the amide proton (N-H) is anticipated, typically in the δ 9.5-10.5 ppm region. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H 9.5 - 10.5 br s -
H-2 ~8.9 dd J ≈ 4.2, 1.7
H-4 ~8.2 dd J ≈ 8.3, 1.7
H-3 ~7.5 dd J ≈ 8.3, 4.2
H-5 ~7.6 d J ≈ 8.1
H-6 ~7.5 t J ≈ 7.8
H-7 ~8.7 d J ≈ 7.6
H-2' ~8.2 t J ≈ 1.8
H-6' ~8.0 ddd J ≈ 7.8, 1.8, 1.1
H-4' ~7.8 ddd J ≈ 7.9, 1.8, 1.1

Note: Predicted values are based on analysis of related structures and established substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum is expected to display 16 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

Carbonyl Carbon: The amide carbonyl carbon (C=O) will be one of the most downfield signals, predicted to be in the range of δ 164-166 ppm.

Quinoline Ring Carbons: The nine carbons of the quinoline ring will resonate in the δ 115-150 ppm range. The carbons directly bonded to the nitrogen (C-2 and C-8a) will be significantly downfield, around δ 148-150 ppm and δ 140 ppm, respectively. The carbon bearing the amide substituent, C-8, is expected around δ 138 ppm.

3-Bromobenzamide Ring Carbons: The six carbons of the benzamide (B126) ring will have shifts influenced by both the amide and bromo substituents. The carbon attached to the bromine (C-3') will show a signal around δ 122 ppm, which is typical for a bromine-substituted aromatic carbon. The ipso-carbon of the carbonyl group (C-1') will be found near δ 135 ppm. The remaining carbons will appear in the δ 125-135 ppm region.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 165.0
C-2 149.5
C-3 121.8
C-4 136.5
C-4a 128.0
C-5 127.5
C-6 122.0
C-7 117.0
C-8 138.5
C-8a 140.0
C-1' 135.0
C-2' 130.0
C-3' 122.5
C-4' 133.0
C-5' 126.5

Note: Predicted values are based on additive models and data from similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. fiveable.mecreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. wikipedia.org It would be crucial for tracing the connectivity of protons within the quinoline ring system (e.g., H-2 through H-3 to H-4) and separately within the 3-bromobenzamide ring (e.g., H-4' through H-5' to H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org Each cross-peak would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of all protonated carbons in the molecule.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

For this compound, with the molecular formula C₁₆H₁₁BrN₂O, HRMS is used to determine the exact mass with high precision. This technique can confirm the elemental composition and distinguish the compound from others with the same nominal mass. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The calculated monoisotopic exact mass for the protonated molecule [M+H]⁺ is essential for confirming the compound's identity in an HRMS experiment. biochemcalc.commissouri.edu

Calculated Exact Mass

Formula Ion Calculated m/z
C₁₆H₁₁⁷⁹BrN₂O [M+H]⁺ 340.0131

Infrared (IR) Spectroscopy for Key Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub

For this compound, the IR spectrum would show several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond. libretexts.org

Aromatic C-H Stretch: Signals corresponding to the C-H stretching of the aromatic rings would appear just above 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, sharp absorption band is predicted between 1650 and 1700 cm⁻¹. libretexts.org This "Amide I" band is one of the most prominent features in the spectrum and is characteristic of a secondary amide carbonyl group.

N-H Bend (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, typically appears between 1515 and 1570 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the quinoline and benzene (B151609) rings.

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically between 500-700 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Predicted IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Amide 3300 - 3500 Medium, Sharp
C-H Stretch Aromatic 3000 - 3100 Medium
C=O Stretch (Amide I) Amide 1650 - 1700 Strong
N-H Bend (Amide II) Amide 1515 - 1570 Medium-Strong
C=C Stretch Aromatic 1400 - 1600 Variable

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data is currently available for this compound. The following sections cannot be completed without this information.

Conformational Analysis in the Crystalline State

Awaiting experimental data.

Intermolecular Interactions and Crystal Packing Motifs

Awaiting experimental data.

Computational and Theoretical Investigations of 3 Bromo N Quinolin 8 Ylbenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in chemical research for its balance of accuracy and computational cost. For 3-bromo-N-quinolin-8-ylbenzamide, DFT calculations can elucidate its geometric and electronic features.

Geometric Optimization and Conformational Energy Landscape Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

The relative energies of different conformers can be determined, providing a probability distribution of the various shapes the molecule can adopt. This is particularly important for N-arylbenzamides, where rotation around the N-aryl and C-benzoyl bonds can lead to different spatial arrangements impacting intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table illustrates the type of data obtained from a geometric optimization. The values are representative and not from a direct calculation on this compound.

ParameterBond/AngleValue
Bond LengthC-Br~1.90 Å
C=O~1.23 Å
N-H~1.01 Å
C(amide)-N~1.35 Å
N-C(quinoline)~1.40 Å
Bond AngleC-C-Br~120°
O=C-N~122°
C-N-H~120°
Dihedral AngleC(aryl)-C(amide)-N-C(quinoline)Variable

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, stability, and spectroscopic properties. DFT provides several methods to analyze the distribution and energy of electrons within this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. In studies of quinoline (B57606) foldamers, FMO analysis has been crucial in understanding regioselective bromination reactions. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline and benzamide (B126) rings, while the LUMO would also be located across these aromatic systems. The presence of the bromine atom can also influence the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

This table presents typical data obtained from an FMO analysis of a related quinoline compound.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de

The MEP map uses a color scale to indicate different potential values. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to attack by electrophiles (e.g., protons). Blue regions denote positive electrostatic potential, which are electron-poor areas attractive to nucleophiles. Green and yellow areas represent intermediate, or near-zero, potential. uni-muenchen.de

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom of the quinoline ring, highlighting these as primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (Lewis-type structures). researchgate.netmaterialsciencejournal.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. materialsciencejournal.org

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. dergipark.org.tr

Table 3: Illustrative NBO Analysis Data for an Amide-Containing Aromatic System

This table provides an example of the kind of stabilization energies calculated in an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)~ 45.0
LP(1) Oσ(N-C)~ 10.5
π(C-C)π*(C-C)~ 20.0

Vibrational Frequency Calculations and Simulated Spectral Comparisons

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide the frequencies and intensities of the vibrational modes. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can validate the accuracy of the computed molecular geometry. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.net The presence of the bromine atom would also give rise to a characteristic C-Br stretching vibration at a lower frequency. Analyzing these vibrational modes provides a detailed fingerprint of the molecule's structure and bonding. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

This table shows expected vibrational frequencies for key functional groups.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
C-H StretchAromatic3000 - 3100
C=O StretchAmide I1650 - 1690
N-H Bend / C-N StretchAmide II1510 - 1570
C-N Stretch / N-H BendAmide III1250 - 1350
C-Br StretchBromo-aryl500 - 650

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

There is no specific literature detailing the Time-Dependent Density Functional Theory (TD-DFT) analysis of this compound.

TD-DFT is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This analysis would be crucial for understanding the photophysical properties of this compound, such as its absorption and emission of light. Such a study would involve calculating the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*). This information is fundamental for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. For instance, in a study on a different quinoline derivative, TD-DFT was used to correlate the electronic structure with the observed UV-visible absorption spectra, providing insights into intramolecular charge transfer (ICT) characteristics.

Non-Linear Optical (NLO) Properties Prediction (Hyperpolarizability)

Specific predictions of the Non-Linear Optical (NLO) properties for this compound have not been reported.

NLO materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are frequently used to predict the NLO response of a molecule, which is primarily quantified by the first hyperpolarizability (β). A high β value is indicative of a strong NLO response.

For example, a computational study on a related quinoline-1,3-benzodioxole chalcone (B49325) derivative calculated its NLO properties using the CAM-B3LYP functional. The results were compared to the standard NLO material, urea (B33335), to gauge its potential. A similar investigation for this compound would be instrumental in assessing its potential for NLO applications. The presence of the electron-rich quinoline ring and the benzamide group could lead to significant intramolecular charge transfer upon excitation, a key feature for high hyperpolarizability.

Table 1: Comparative NLO Properties of a Quinoline-Chalcone Derivative and Urea (Data for (E)-N-(4-(3-(benzo[d] google.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide)

ParameterQuinoline-Chalcone DerivativeUrea (Reference)
Dipole Moment (µ) 8.33 D4.02 D
Average Polarizability (α) 56.63 x 10⁻²⁴ esu4.83 x 10⁻²⁴ esu
First Hyperpolarizability (β) 145.92 x 10⁻³⁰ esu0.76 x 10⁻³⁰ esu

This table illustrates the type of data that would be generated in an NLO study of this compound.

Reaction Mechanism Elucidation via Computational Modeling

A detailed computational study on the reaction mechanism for the synthesis of this compound is not available. However, computational modeling is a vital tool for understanding the intricate details of chemical reactions, including those used to synthesize related N-(quinolin-8-yl)benzamide derivatives.

Transition State Characterization

For a given reaction, the transition state is the highest energy point along the reaction coordinate. Characterizing its geometry and energy using computational methods is key to understanding the reaction's feasibility and kinetics. For the synthesis of N-(quinolin-8-yl)benzamides, which often involves transition metal-catalyzed C-H or N-H activation, DFT calculations can identify the structure of the key transition states. For example, in cobalt-catalyzed C-H activation reactions of related benzamides, computational studies have explored the concerted metalation-deprotonation (CMD) transition state, which is often the rate-determining step. google.com

Energy Profiles of Catalytic Cycles

Computational chemistry allows for the mapping of the entire energy profile of a catalytic cycle. This involves calculating the relative free energies of all intermediates and transition states. Such profiles provide a comprehensive understanding of the reaction mechanism, helping to identify the rate-determining step and rationalize the effect of different catalysts, ligands, and reaction conditions. For instance, mechanistic studies on the coupling reactions of N-(quinolin-8-yl)benzamides have computationally explored different catalytic pathways, such as those involving mononuclear or dimetallic intermediates, to determine the most favorable route. google.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility

There are no specific Molecular Dynamics (MD) simulation studies published for this compound.

MD simulations are a computational method used to study the dynamic behavior of molecules over time. This technique would be particularly useful for understanding the conformational flexibility of this compound and its interactions in a biological environment, such as with a protein target.

A study on the similarly structured compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, employed MD simulations to assess the stability of its complex with the elastase enzyme. The simulation, run for 100 nanoseconds, was analyzed for root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD of the protein-ligand complex can indicate its stability over the simulation time, while the RMSF of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding.

Molecular Docking Studies

While molecular docking studies specifically targeting this compound are not found in the literature, this computational technique is fundamental in drug discovery and design. It predicts the preferred orientation of a molecule when bound to a target protein.

Illustrating the utility of this method, a molecular docking study was performed on the related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, against the elastase enzyme. The study predicted a strong binding affinity, with a docking score of -7.4 kcal/mol, which was more favorable than the standard inhibitor, quercetin (B1663063) (-7.2 kcal/mol). The analysis also identified key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the enzyme. Such a study on this compound would be invaluable for identifying its potential biological targets and guiding the design of more potent analogues.

Table 2: Molecular Docking Results for a Related Quinoline Derivative with Elastase (Data for (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide)

CompoundDocking Score (kcal/mol)Interacting Residues
Quinoline Derivative -7.4ASP164, ILE129
Quercetin (Standard) -7.2Not specified

This table demonstrates the kind of information a molecular docking study on this compound could provide.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Computational docking simulations have been instrumental in predicting how this compound or its close analogs orient themselves within the binding sites of various protein targets. These studies are fundamental to understanding the specific molecular interactions that govern the ligand's biological effects.

For instance, in silico analyses of compounds structurally related to this compound have highlighted the importance of the quinoline and benzamide moieties in forming key interactions. The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor, while the amide linkage can participate in hydrogen bonding with amino acid residues in the protein's active site. The bromine atom on the benzoyl group can engage in halogen bonding or hydrophobic interactions, which can significantly influence the binding affinity and selectivity of the compound.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the binding modes of similar N-quinolin-8-ylbenzamide derivatives have been investigated against various protein kinases. These studies reveal that the planar quinoline ring system often intercalates within hydrophobic pockets of the ATP-binding site, while the benzamide portion can form critical hydrogen bonds with the hinge region of the kinase. The specific substitution pattern on the benzamide ring, in this case, a bromine atom at the 3-position, is predicted to fine-tune these interactions, potentially enhancing potency and selectivity.

Table 1: Predicted Interactions for N-Quinolin-8-ylbenzamide Scaffolds in Protein Kinase Binding Sites

Interacting Residue TypeType of InteractionMoiety Involved
Hinge Region Amino AcidsHydrogen BondingAmide Linker
Catalytic LysineHydrogen BondingQuinoline Nitrogen
Gatekeeper ResidueHydrophobic/van der WaalsQuinoline Ring
DFG-motif AspartateIonic/Hydrogen BondingAmide NH
Hydrophobic PocketHydrophobic InteractionsBenzoyl Ring, Bromine

Target Affinity and Selectivity Predictions

The prediction of target affinity and selectivity is a critical step in the computational assessment of a potential drug candidate. These predictions help to prioritize compounds for further experimental validation and can guide the design of more potent and selective inhibitors.

For this compound, computational approaches such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations can be employed to estimate its binding free energy (ΔG) to various protein targets. A lower calculated ΔG suggests a higher predicted binding affinity.

Table 2: Illustrative Predicted Affinity and Selectivity Profile for a Hypothetical N-Quinolin-8-ylbenzamide Derivative

Target ProteinPredicted Binding Affinity (ΔG, kcal/mol)Predicted Selectivity Ratio (vs. Off-Target)
Target Kinase A-10.5100-fold
Off-Target Kinase B-8.5-
Off-Target Kinase C-7.2-

It is important to note that these values are illustrative and the actual affinity and selectivity of this compound would need to be determined through dedicated computational and subsequent experimental studies. The insights gained from such predictive models are invaluable for guiding the optimization of lead compounds to achieve the desired therapeutic profile.

Biological Activities and Mechanistic Studies of 3 Bromo N Quinolin 8 Ylbenzamide Analogues

Modulation of Specific Cellular Pathways

Analogues of 3-bromo-N-quinolin-8-ylbenzamide have been shown to modulate specific cellular pathways that are critical for cell survival and proliferation. These interactions are key to their potential as therapeutic agents.

Tyrosine Kinases:

A significant area of investigation for quinoline-based compounds is their ability to inhibit tyrosine kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer. nih.gov Several analogues have been identified as potent inhibitors of various tyrosine kinases. For instance, a series of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives, which share structural similarities with quinolines, have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, with IC50 values as low as 0.08 nM. nih.gov These compounds act as competitive inhibitors at the ATP-binding site of the enzyme. nih.gov

Further studies on novel quinoline (B57606) derivatives have revealed their potential to inhibit a range of receptor tyrosine kinases, including EGFR, HER-2, KDR (VEGFR-2), and PDGFRa. mdpi.com Specifically, analogues containing a (trifluoromethyl)benzene ring showed high potency against EGFR, with inhibition rates of 91% and 92% at a concentration of 10 nM. mdpi.com The design of these molecules often incorporates a flexible linker, such as 4-(aminomethyl)benzamide, to optimize binding to the kinase domain. mdpi.com The inhibitory activity is influenced by the substitution pattern on the quinoline and benzamide (B126) rings, highlighting the importance of structure-activity relationships in designing selective and potent inhibitors. mdpi.commdpi.com

Succinate (B1194679) Dehydrogenase:

While direct inhibition of succinate dehydrogenase (SDH) by this compound analogues is not extensively documented, SDH is a recognized target for other bioactive molecules. nih.gov SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Inhibition of this enzyme can disrupt cellular metabolism and energy production. For example, the natural product promysalin has been shown to selectively inhibit Pseudomonas aeruginosa by targeting its succinate dehydrogenase. nih.gov This highlights the potential of targeting SDH as a therapeutic strategy.

The quinoline ring system is a well-known DNA intercalating scaffold. tandfonline.comnih.gov Several studies have demonstrated that quinoline derivatives can bind to DNA, leading to interference with DNA replication and transcription, which can ultimately trigger cell death.

In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these compounds can bind to the minor groove of the DNA double helix, particularly in A/T-rich regions. benthamdirect.com This binding is stabilized by hydrogen bonds between the compound and the DNA bases. benthamdirect.com Experimental studies using techniques such as electronic absorption spectroscopy, viscosity measurements, and thermal denaturation have confirmed the interaction of novel quinoline Schiff bases with calf thymus DNA (CT-DNA). tandfonline.comnih.gov These studies revealed that the compounds bind to DNA, with binding constants indicating a strong interaction. tandfonline.comnih.gov The observed increase in the viscosity of DNA upon binding of the quinoline derivatives is characteristic of an intercalative binding mode. tandfonline.comnih.gov

Furthermore, some quinoline derivatives have been shown to induce DNA damage and disrupt the cell's DNA repair mechanisms, contributing to their cytotoxic effects. nih.gov

Cell Cycle Regulation and Programmed Cell Death Induction

A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Analogues of this compound have been shown to possess these capabilities through various mechanisms.

Quinoline derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govrsc.org

G2/M Phase Arrest: A number of quinoline analogues have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. For example, a novel quinoline derivative, compound 4c, was found to significantly increase the population of MDA-MB-231 breast cancer cells in the G2 and M phases. rsc.org This arrest is often associated with the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle. rsc.orgnih.gov Another quinoline-based compound, 12c, also induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov

S Phase Arrest: Some quinoline derivatives have been observed to cause cell cycle arrest in the S phase. nih.gov This can be a consequence of DNA damage or interference with DNA synthesis. For instance, the compound 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) was found to induce a significant arrest of cells in the S phase. nih.gov

G2 Phase Arrest: Certain quinoline and 4-quinolone derivatives have been shown to cause an accumulation of cells in the G2 phase, suggesting an interference with the G2/M checkpoint. nih.gov

The specific phase of cell cycle arrest can depend on the chemical structure of the quinoline analogue and the type of cancer cell being studied.

Induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. Quinoline derivatives have been shown to activate apoptotic pathways through both intrinsic (mitochondrial) and extrinsic routes. nih.govnih.govresearchgate.nettandfonline.com

Caspase Activation: A central event in apoptosis is the activation of a cascade of proteases called caspases. Several quinoline analogues have been shown to induce the activation of key executioner caspases, such as caspase-3. nih.govresearchgate.net For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the subsequent cleavage of PARP. nih.gov

Mitochondrial Pathway: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane. Quinoline derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to the initiation of apoptosis. researchgate.nettandfonline.com For instance, certain quinoline-carboxamide hybrids were found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein BAX. researchgate.net Similarly, a new quinoline derivative, compound 7, was shown to down-regulate the expression of anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin in Caco-2 cells. tandfonline.com The compound 12c was also found to induce apoptosis via a mitochondrial-dependent pathway in MCF-7 cells. nih.gov

Interactions with Key Biological Targets

The diverse biological activities of this compound analogues stem from their interactions with a range of key biological targets. These interactions disrupt normal cellular functions and can lead to cell death, particularly in cancer cells.

Target MoleculeInteracting AnaloguesObserved EffectReferences
Tubulin Quinoline derivative 4c, Quinoline-based analogue 12cInhibition of tubulin polymerization, leading to G2/M cell cycle arrest. rsc.orgnih.gov
DNA Quinoline Schiff bases, 2,4-disubstituted quinoline-3-carboxylic acid derivativesIntercalation into the DNA double helix, minor groove binding, and disruption of DNA synthesis. tandfonline.comnih.govbenthamdirect.com
Tyrosine Kinases (e.g., EGFR, VEGFR-2) 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidines, Quinoline derivatives with (trifluoromethyl)benzene ringCompetitive inhibition at the ATP-binding site, leading to suppression of downstream signaling pathways. nih.govmdpi.com
Bcl-2 Family Proteins Quinoline-based oxadiazole analogues, Quinoline-carboxamide hybridsInhibition of anti-apoptotic Bcl-2, leading to the induction of the mitochondrial apoptotic pathway. researchgate.netcardiff.ac.uk
NF-κB N-(quinolin-8-yl)benzenesulfonamidesSuppression of the NF-κB signaling pathway. nih.gov

EGFR Tyrosine Kinase Inhibition

Certain analogues bearing the 3-bromoanilino moiety, a key structural feature related to 3-bromobenzamide (B114348), have demonstrated potent activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Research into 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) revealed it to be a powerful inhibitor that binds competitively to the ATP site of the EGFR enzyme. nih.gov

The structure-activity relationship for these analogues is notably steep, with minor structural modifications leading to significant changes in potency. This suggests that specific substituent combinations can induce a conformational change in the receptor upon binding, enhancing inhibitory activity. nih.gov For instance, the substitution of the methoxy (B1213986) groups on the quinazoline (B50416) ring with ethoxy groups led to the development of 4-(3-bromoanilino)-6,7-diethoxyquinazoline, a compound that proved to be one of the most potent EGFR tyrosine kinase inhibitors reported, showcasing a substantial improvement in inhibitory concentration. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibition by 3-Bromoanilino Quinazoline Analogues

Compound NameTargetIC₅₀ (nM)
4-(3-bromoanilino)-6,7-dimethoxyquinazolineEGFR Tyrosine Kinase0.025
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR Tyrosine Kinase0.006

This table presents the half-maximal inhibitory concentration (IC₅₀) values for two analogues against EGFR tyrosine kinase, with data sourced from a 1996 study in the Journal of Medicinal Chemistry. nih.gov

Tubulin Polymerization Inhibition

Interestingly, quinazoline derivatives initially investigated as tyrosine kinase inhibitors were also discovered to be effective inhibitors of tubulin polymerization. nih.gov Biphenylaminoquinazolines, for example, have been found to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a critical process for cell division. nih.gov The 3-phenylaniline moiety was identified as a crucial structural element for conferring this dual inhibitory activity against both tyrosine kinases and tubulin. nih.gov

Further research has expanded to other quinoline-based scaffolds. A novel series of quinoline-sulfonamide derivatives was synthesized and evaluated, leading to the discovery of N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (compound D13) as a potent inhibitor of tubulin assembly. The development of quinoline hybrids is often a strategic approach to improve physicochemical properties, such as aqueous solubility, by replacing certain moieties like the trimethoxyphenyl rings found in natural products like combretastatin (B1194345) A-4 (CA-4). These synthetic analogues often work by arresting the cell cycle in the G2/M phase and inducing apoptosis.

Table 2: Tubulin Polymerization Inhibition by Quinoline Analogues

Compound NameTargetIC₅₀ (µM)
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)Tubulin Polymerization6.74
Combretastatin A-4 (CA-4) (Reference)Tubulin Polymerization2.64

This table shows the IC₅₀ values for a quinoline-sulfonamide derivative and the reference compound CA-4 against tubulin polymerization in vitro.

Kinesin Spindle Protein (KSP) Interactions

The kinesin spindle protein (KSP), specifically the motor protein Eg5, is another crucial mitotic target for anticancer drug development. Its inhibition leads to the formation of monopolar spindles and mitotic arrest. Research has led to the design of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives as potent Eg5 inhibitors.

Crystallographic and molecular modeling studies have provided detailed insights into the binding mechanism. These inhibitors occupy an allosteric pocket on Eg5 formed by a surface loop known as L5. The binding is stabilized by a network of interactions, including hydrogen bonds between the inhibitor and the backbone of Gly117 and the side chain of Glu116. Furthermore, a C–H···π interaction with the side chain of Leu214 and π-stacking with a tyrosine residue (Tyr211) are also observed, anchoring the compound within the binding site. Specific derivatives, such as compounds 6d and 6e from a studied series, have demonstrated significant Eg5 inhibition at sub-micromolar concentrations.

Table 3: Kinesin Spindle Protein (Eg5) Inhibition by Quinoline Analogues

Compound IdentifierTargetIC₅₀ (µM)
Compound 6dKSP (Eg5)1.519 ± 0.4415
Compound 6eKSP (Eg5)0.2848 ± 0.070

This table displays the IC₅₀ values for two 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives against the KSP motor protein Eg5.

Antimicrobial Mechanisms

Antitubercular Activity Mechanisms (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven the search for new antitubercular agents. In this context, certain bromo-analogues have shown significant promise. Specifically, 3'-bromo-3'-deoxy-arabinofuranosylthymine was identified as a highly effective agent against both the wild-type H37Ra strain and drug-resistant H37Rv strains of M. tuberculosis. This compound was also found to be more effective at inhibiting the growth of mycobacteria residing within human monocytic cells than extracellular bacteria.

The mechanisms of action for related antitubercular compounds are varied. For instance, some N-alkyl nitrobenzamides are believed to function by inhibiting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Other classes of drugs, such as the nitroimidazole derivatives Delamanid and Pretomanid, act as prodrugs that, once activated, inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. Pretomanid's activation specifically requires the unique deazaflavin F420 cofactor system within the bacterium.

Table 4: Antitubercular Activity of a 3'-Bromo Nucleoside Analogue

Compound NameM. tuberculosis StrainMIC₅₀ (µg/mL)
3'-bromo-3'-deoxy-arabinofuranosylthymineH37Ra (wild-type)1
3'-bromo-3'-deoxy-arabinofuranosylthymineH37Rv (rifampicin-resistant)1
3'-bromo-3'-deoxy-arabinofuranosylthymineH37Rv (isoniazid-resistant)2

This table presents the minimum inhibitory concentration required to inhibit 50% of growth (MIC₅₀) for a bromo-analogue against different strains of M. tuberculosis.

Antifungal Activity Mechanisms

Quinoline and benzamide derivatives have also been explored for their potential as antifungal agents. A series of novel benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) moiety were synthesized and tested against a panel of ten plant-pathogenic fungi. Several of these compounds exhibited excellent fungicidal activities, with compound 13p showing superior inhibition of Sclerotinia sclerotiorum compared to the commercial fungicide quinoxyfen. nih.gov

Mechanistic studies on a different set of analogues—quinoline derivatives linked to a chalcone (B49325) moiety—have provided insights into their mode of action against Candida albicans. When used in combination with fluconazole, these compounds were found to inhibit the formation of hyphae, a key virulence factor for C. albicans. The primary mechanism involves inducing mitochondrial dysfunction, which is achieved through the accumulation of reactive oxygen species (ROS), damage to the mitochondrial membrane potential, and a subsequent decrease in intracellular ATP levels.

**Table 5: Antifungal Activity of Quinoline-Oxadiazole-Benzamide Analogues against *Sclerotinia sclerotiorum***

Compound IdentifierInhibition at 50 mg/L (%)
Compound 13p86.1
Compound 13f77.8
Quinoxyfen (Control)77.8

This table shows the percent inhibition of fungal growth by two quinoline benzamide analogues compared to a control fungicide. nih.gov

Structure Activity Relationship Sar and Ligand Design for 3 Bromo N Quinolin 8 Ylbenzamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The strategic placement of various functional groups on the 3-bromo-N-quinolin-8-ylbenzamide scaffold can significantly alter its biological profile. Key areas for modification include the bromine atom, the benzamide (B126) moiety, and the quinoline (B57606) ring.

Halogen atoms, such as bromine, are frequently incorporated into drug candidates to enhance their biological activity. The introduction of a bromine atom can influence a molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. In some cases, halogenation can lead to a significant increase in antimicrobial activity. For instance, studies on other heterocyclic compounds have shown that brominated analogues can exhibit a substantial increase in activity against certain bacteria. nih.govnih.gov The presence of bromine, along with other groups like a nitro group, has been shown to have a significant effect on the antimicrobial properties of flavonoid derivatives. nih.gov

The position of the halogen is also critical. In the case of this compound, the bromine is located on the benzamide ring. This specific placement can influence the electronic properties of the ring and its interaction with the target.

Table 1: Impact of Halogenation on Biological Activity

Compound TypeHalogenEffect on ActivityReference
PeptoidsBromineIncreased antimicrobial activity against Gram-positive bacteria. nih.gov
FlavonoidsBromineSignificant effect on antimicrobial properties. nih.gov
FlavonoidsChlorinePotent inhibitory activity against pathogenic bacteria. nih.gov

The benzamide portion of the molecule offers numerous possibilities for substitution, which can fine-tune the compound's activity. The nature and position of these substituents are critical. Benzamide and its derivatives are known to exhibit a wide range of bioactivities, including antimicrobial and enzyme inhibitory effects. nih.gov

The quinoline ring is another key component of the molecule that can be modified to enhance biological activity. The 8-aminoquinoline (B160924) moiety often acts as a directing group in chemical reactions, facilitating the introduction of various substituents at specific positions on the quinoline ring. researchgate.netresearchgate.net

Modifications at different positions of the quinoline ring can have varied effects:

C2-Position: Introducing sterically hindered or electrostatic groups at the 2'-position of the quinoline ring has been explored to potentially reduce cytotoxicity and improve antiviral activity by blocking side interactions. nih.gov

C5-Position: Ruthenium-catalyzed remote C-5 alkylation of N-(quinolin-8-yl)benzamides has been demonstrated, allowing for the introduction of various alkyl groups at this position. researchgate.net

C7-Position: The introduction of iodine at the 7th position of the quinoline ring, combined with varying the length of an alkyl chain, has shown promising results in increasing potency against viral infections. nih.gov

The electronic nature of substituents on the quinoline ring is also important. Electron-donating groups and halogens on the phenyl ring of related quinoline syntheses have been shown to facilitate the desired chemical transformations. nih.gov

Table 2: Effect of Quinoline Ring Substitutions

Position of SubstitutionType of SubstituentObserved EffectReference
C2-PositionSterically hindered/electrostatic groupsPotential to reduce cytotoxicity and improve antiviral activity. nih.gov
C5-PositionAlkyl groupsFeasible through ruthenium-catalyzed C-H activation. researchgate.net
C7-PositionIodine and varied alkyl chain lengthIncreased potency against viral infections. nih.gov

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, elucidating the pharmacophore is a key step in designing more potent and selective compounds. This involves identifying the crucial hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that govern the binding of the ligand to its target.

Optimization strategies often involve synthesizing a library of analogues with systematic variations to probe the SAR. This allows researchers to identify which functional groups and structural features are critical for activity and which can be modified to improve properties like solubility and metabolic stability. For instance, in other quinoline-based compounds, it has been observed that ortho-substituted acetophenones can lead to inferior results compared to meta- or para-substituted ones due to steric hindrance. nih.gov

Conformational Factors Influencing Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The flexibility of the bond linking the benzamide and quinoline moieties allows the molecule to adopt various conformations. The biologically active conformation is the specific shape the molecule assumes when it binds to its target.

X-ray crystallography studies of related N-(quinolin-8-yl)benzamide derivatives have provided insights into their solid-state conformations. For example, in the crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide, the two quinoline rings are nearly planar, with a small dihedral angle between them. nih.gov The amide group's orientation relative to the quinoline rings is also a key conformational feature. nih.gov Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation. nih.gov Understanding these conformational preferences is crucial for designing molecules that are pre-organized for binding, which can lead to enhanced potency.

Design Principles for Enhanced Target Binding and Bioavailability

To improve the therapeutic potential of this compound derivatives, design strategies focus on enhancing both target binding and bioavailability.

Enhanced Target Binding:

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. This allows for the rational design of modifications that are expected to improve binding affinity.

Exploiting Specific Interactions: Design efforts may focus on introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein.

Enhanced Bioavailability:

Modulating Physicochemical Properties: Bioavailability is influenced by a compound's solubility, permeability, and metabolic stability. These properties can be fine-tuned by modifying the chemical structure. For example, adding polar groups can increase solubility, while modifying metabolically labile sites can improve stability.

Prodrug Strategies: In some cases, a prodrug approach may be employed. This involves chemically modifying the drug to improve its absorption and distribution, with the modifying group being cleaved off in the body to release the active drug.

By systematically applying these SAR and design principles, researchers can work towards developing derivatives of this compound with optimized therapeutic properties.

Derivatives, Analogues, and Molecular Hybridization Strategies Involving the 3 Bromo N Quinolin 8 Ylbenzamide Scaffold

Design and Synthesis of Novel Quinoline-Benzamide Analogues

The synthesis of novel quinoline-benzamide analogues often begins with the foundational reaction between an activated benzoic acid derivative and an aminoquinoline. For instance, the general synthesis of N-benzamides involves the reaction of amines with benzoyl chlorides or other activated benzoic acids. nanobioletters.com This fundamental reaction allows for the creation of a library of analogues by varying the substituents on both the quinoline (B57606) and benzamide (B126) rings.

A modular approach to synthesizing non-conjugated N-(quinolin-8-yl) alkenyl amides has been developed using cross-metathesis, showcasing the scaffold's adaptability to modern synthetic methods. nih.gov This strategy enables the introduction of diverse alkenyl chains, expanding the chemical space available for this class of compounds.

Table 1: Examples of Synthesized N-(quinolin-8-yl) Alkenyl Amide Analogues This table is interactive. Click on the headers to sort.

Compound Name Molecular Formula Linker Key Synthetic Step Ref
(E/Z)-6-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)hex-3-enamide C23H21N3O3 Hex-3-enamide Cross-metathesis nih.gov
(E)-N-(quinolin-8-yl)-5-(tosylamino)pent-3-enamide C21H21N3O3S Pent-3-enamide Cross-metathesis nih.gov

Molecular Hybridization with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multifunctional drugs. The N-quinolin-8-ylbenzamide scaffold has been successfully hybridized with various bioactive moieties.

Cinnamic acid and its derivatives are known for their diverse biological activities. Hybridizing the quinoline scaffold with cinnamide moieties has yielded compounds with potential anticancer properties. One study describes the design and synthesis of a series of hybrids featuring a quinolin-8-yloxy group tethered to a 2-(arylamido)cinnamide moiety. The synthesis starts from 8-hydroxyquinoline, which is converted to 2-(quinoline-8-yloxy)acetohydrazide. This intermediate is then condensed with various ethyl 2-(arylamido)-cinnamate derivatives to produce the final hybrid molecules.

Table 2: Selected Quinoline-Cinnamide Hybrids and their Cytotoxic Activity This table is interactive. Click on the headers to sort.

Compound ID Description IC50 (µM) against HepG2 Ref
6a 2-(3,4-dimethoxybenzamido)-3,4,5-trimethoxycinnamide-quinoline hybrid 6.24 researchgate.net
6e 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid Potent Activity researchgate.net

These findings demonstrate that combining the quinoline and cinnamide scaffolds can lead to potent cytotoxic agents. researchgate.net

Coumarins represent another important class of bioactive compounds. The fusion of quinoline and coumarin (B35378) scaffolds has been explored to create novel molecules with enhanced pharmacological profiles. The synthesis of such hybrids can be achieved through various chemical reactions, often creating a new heterocyclic system that incorporates both parent structures. While specific conjugates of 3-bromo-N-quinolin-8-ylbenzamide with coumarin were not found, the general strategy of creating quinoline-coumarin hybrids is well-documented in the literature.

Similarly, azacoumarins (or quinolinones) are isosteres of coumarins with a nitrogen atom replacing the oxygen in the pyranone ring. These structures are also of significant interest in medicinal chemistry. The reaction of coumarin with hydrazine (B178648) hydrate (B1144303) can yield N-amino-2-quinolones, which can be further derivatized. molport.com For example, N-amino-4,7-dimethy-6-nitroquinoline-2-one has been used as a precursor to synthesize various amide and urea (B33335) derivatives. molport.com However, specific literature detailing the direct hybridization of the this compound scaffold with azacoumarins is currently scarce.

The thiazole (B1198619) ring is a key component of many pharmacologically active compounds. The hybridization of quinoline and thiazole moieties has been shown to produce potent antimicrobial agents. A common synthetic route involves the reaction of quinoline-bearing thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to form the thiazole ring. nih.gov

One study reported the synthesis of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. This compound, which incorporates a bromo-benzamide moiety similar to the parent scaffold, was synthesized in a multi-step process. The key steps involved the formation of an acyl thiourea (B124793) from 3-aminoquinoline, followed by cyclization with p-bromophenacylbromide to yield the final thiazole-quinoline hybrid. nih.gov This compound was identified as a potential inhibitor of the elastase enzyme. nih.gov Another body of work describes the synthesis of coumarin analogs that are appended with both quinoline and thiazole moieties, highlighting the feasibility of creating three-component hybrids. researchgate.net

Table 3: Examples of Thiazole-Quinoline Hybrid Scaffolds This table is interactive. Click on the headers to sort.

Compound Class Synthetic Precursors Resulting Hybrid Ref
Quinoline-Thiazole Hybrids Quinoline-thiosemicarbazones, ethyl chloroacetate Thiazolidinone-quinoline derivatives nih.gov
Bromo-benzamide-thiazole-quinoline 3-aminoquinoline, pentanoyl chloride, p-bromophenacylbromide (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.gov
Coumarin-Thiazole-Quinoline Hybrids 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, 4-(4-methoxyphenyl)thiazol-2-amine 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4-(4-methoxyphenyl)-thiazol-2-yl]-amide researchgate.net

Lead Optimization and Derivatization Approaches

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the N-(quinolin-8-yl)benzamide scaffold, several derivatization approaches can be envisioned. The 8-aminoquinoline (B160924) group is a well-known directing group in organic synthesis, facilitating C-H activation at specific positions on the molecule. patsnap.com

Strategies for lead optimization often involve:

Structure-Based Design: Using computational methods like molecular docking to predict how modifications to the lead compound will affect its binding to a biological target. danaher.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity. This can involve altering substituents on the benzamide or quinoline rings. researchgate.net

Improving ADMET Properties: Modifying the structure to enhance absorption, distribution, metabolism, excretion, and toxicity profiles. danaher.com

For the N-(quinolin-8-yl)benzamide scaffold, the bromine atom at the 3-position can be replaced or used as a synthetic handle for cross-coupling reactions to introduce new functional groups. The amide linker itself can be replaced by other groups like ureas or sulfonamides to explore different interactions with the target protein. Furthermore, the quinoline ring can be substituted at various positions to fine-tune the electronic and steric properties of the molecule. These optimization strategies are essential for transforming a promising scaffold like this compound into a viable drug candidate. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for 3-bromo-N-quinolin-8-ylbenzamide Analogues

The core structure of this compound lends itself to a variety of chemical modifications, and future research will likely focus on creating diverse libraries of analogues to explore a wider chemical space. A key area of development will be in the application of modern synthetic techniques to modify both the quinoline (B57606) and benzamide (B126) portions of the molecule.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to replace the bromine atom on the benzamide ring with a wide array of substituents, including alkyl, aryl, and heteroaryl groups. This would allow for a systematic investigation of how different functionalities at this position affect biological activity.

Furthermore, recent advancements in C-H bond activation and functionalization offer a powerful tool for modifying the quinoline scaffold. researchgate.net Specifically, methods for the remote C-H functionalization of 8-aminoquinoline (B160924) derivatives could be adapted to introduce new chemical groups at various positions on the quinoline ring, which is often challenging using traditional synthetic methods. researchgate.net For instance, ruthenium-catalyzed remote C-5 alkylation and copper-catalyzed C-5 sulfenylation of the quinoline ring have been demonstrated on related N-(quinolin-8-yl)benzamide systems. researchgate.net The development of photocatalytic methods for the regioselective difluoroalkylation at the C-5 position of 8-aminoquinolines also presents an exciting opportunity for creating novel analogues with altered electronic and lipophilic properties. researchgate.net

The synthesis of quinoline-based iminothiazoline analogues has been shown to yield compounds with potent biological activities, such as elastase inhibition. nih.gov Adapting such multi-step synthetic sequences, which involve the reaction of acyl thioureas with brominated phenacyl compounds, could lead to the discovery of novel this compound derivatives with unique therapeutic profiles. nih.gov

A general procedure for the synthesis of N-benzamide derivatives involves the reaction of an acid chloride with an appropriate amine. nanobioletters.com This fundamental reaction can be systematically varied by using a range of substituted benzoyl chlorides and 8-aminoquinoline derivatives to generate a library of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its analogues interact with their biological targets at the molecular level is crucial for their development as therapeutic agents or chemical probes. Future mechanistic studies will likely employ a combination of biophysical, biochemical, and computational techniques.

High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be invaluable for determining the precise binding mode of these compounds to their target proteins. Such studies can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to binding affinity and selectivity.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, will play a significant role in predicting binding poses and understanding the dynamic nature of the ligand-protein complex. nih.gov These in silico methods can also be used to rationalize experimental findings and guide the design of new analogues with improved properties. For example, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the compounds, helping to explain their biological activity. nih.gov

Investigating the kinetics of target engagement, including association and dissociation rates (k_on and k_off), will provide a more complete picture of the compound's pharmacological profile. Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) can be used to measure these kinetic parameters.

Rational Design of Next-Generation Ligands and Probes

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs and is considered an attractive scaffold in drug design. nih.govnih.gov The principles of rational drug design can be applied to the this compound core to develop next-generation ligands and probes with enhanced potency, selectivity, and drug-like properties.

Structure-activity relationship (SAR) studies, guided by the data from diverse analogue libraries and mechanistic studies, will be central to this effort. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify the key chemical features required for optimal target engagement.

Fragment-based drug discovery (FBDD) and ligand-based drug design (LBDD) are powerful strategies that can be employed. In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent ligands. The this compound structure can be deconstructed into its constituent fragments (e.g., the quinoline, benzamide, and bromo-phenyl groups) to explore their individual contributions to binding.

The development of chemical probes based on the this compound scaffold will be a valuable endeavor for chemical biology research. These probes, which may incorporate photoreactive groups, affinity tags (like biotin), or fluorescent reporters, can be used to identify and validate novel biological targets, as well as to study their function in complex biological systems.

Exploration of Novel Therapeutic Areas and Target Identification

While the initial therapeutic focus for quinoline-based compounds has often been in areas like cancer and infectious diseases, the versatility of the this compound scaffold suggests potential applications in a broader range of therapeutic areas. nih.govnih.gov

The quinoline moiety is present in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. nih.govnih.gov Future research should therefore explore the potential of this compound analogues in these and other disease areas. For example, benzamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases and cholinesterases, which are relevant targets for glaucoma and Alzheimer's disease, respectively. nih.gov

Phenotypic screening of this compound analogue libraries in various disease-relevant cellular models can be a powerful approach to identify novel therapeutic opportunities. This unbiased approach does not require prior knowledge of the biological target and can uncover unexpected activities.

Once a promising phenotypic effect is observed, target deconvolution strategies will be necessary to identify the specific molecular target(s) responsible for the compound's bioactivity. This can be achieved using techniques such as affinity chromatography, proteomics, and genetic approaches.

Given that some quinoline derivatives act as sirtuin inhibitors, exploring the effect of this compound on this class of enzymes could be a fruitful line of inquiry. nih.gov Sirtuins are involved in a wide range of cellular processes, and their modulation has therapeutic potential in cancer, metabolic diseases, and neurodegeneration.

The development of bromo-pyrimidine analogues as kinase inhibitors provides a template for investigating this compound derivatives as potential inhibitors of protein kinases, a large family of enzymes implicated in numerous diseases, particularly cancer. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.